molecular formula C20H32O3 B062294 16(R)-Hete CAS No. 183509-22-0

16(R)-Hete

Cat. No.: B062294
CAS No.: 183509-22-0
M. Wt: 320.5 g/mol
InChI Key: JEKNPVYFNMZRJG-STHMYGMFSA-N
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Description

16®-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 16®-Hete, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid (HETE) family, which plays significant roles in various physiological and pathological processes, including inflammation, vascular function, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16®-Hete can be synthesized through the enzymatic oxidation of arachidonic acid by specific cytochrome P450 enzymes. The reaction typically involves the use of purified enzymes or microsomal preparations under controlled conditions, such as pH, temperature, and the presence of cofactors like NADPH.

Industrial Production Methods: Industrial production of 16®-Hete involves biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms are cultured in bioreactors, where conditions are optimized for maximum yield and purity of the compound.

Types of Reactions:

    Oxidation: 16®-Hete can undergo further oxidation to form various metabolites.

    Reduction: It can be reduced to form corresponding alcohols.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or other reducing agents.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products:

    Oxidation: Various oxidized metabolites.

    Reduction: Corresponding alcohols.

    Esterification: Ester derivatives of 16®-Hete.

Scientific Research Applications

16®-Hete has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.

    Biology: Investigated for its role in cell signaling, inflammation, and vascular function.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and cancer.

    Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control.

Mechanism of Action

16®-Hete exerts its effects by interacting with specific receptors and enzymes involved in cellular signaling pathways. It can modulate the activity of protein kinases, phosphatases, and transcription factors, leading to changes in gene expression and cellular responses. The compound is known to influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    15(S)-Hete: Another hydroxyeicosatetraenoic acid with similar biological activities but different receptor affinities and metabolic pathways.

    12(S)-Hete: Known for its role in platelet aggregation and vascular function.

    5(S)-Hete: Involved in leukotriene biosynthesis and inflammatory responses.

Uniqueness of 16®-Hete: 16®-Hete is unique due to its specific stereochemistry and the distinct biological pathways it influences. Its role in modulating vascular function and inflammation sets it apart from other HETE compounds, making it a valuable target for therapeutic research.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNPVYFNMZRJG-STHMYGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344130
Record name 16(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16(R)-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

183509-22-0
Record name 16(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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